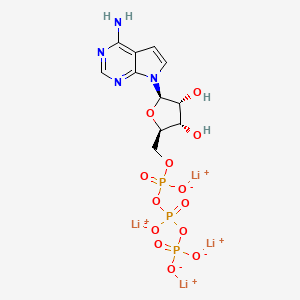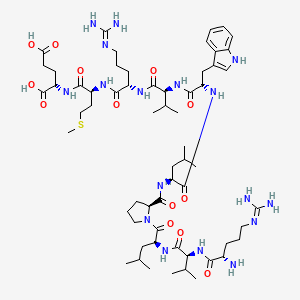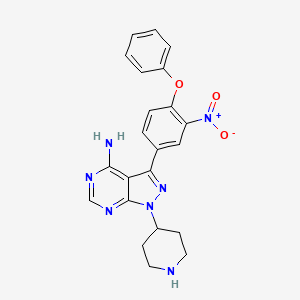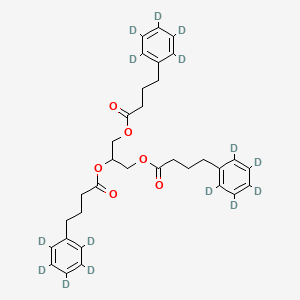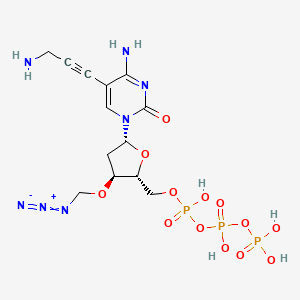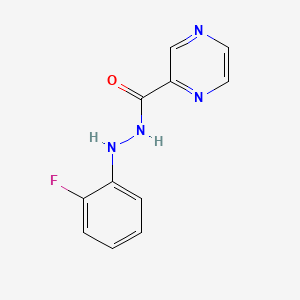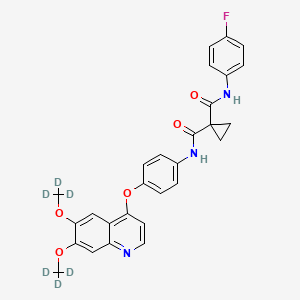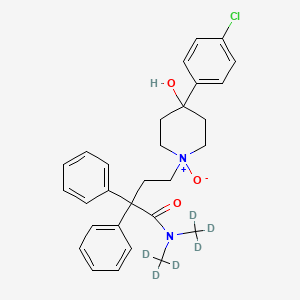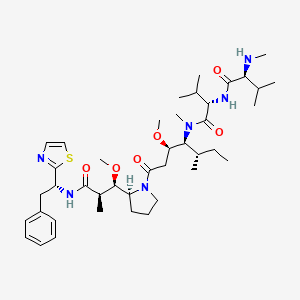
MMAD Isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mass Median Aerodynamic Diameter (MMAD) Isomer is a term used in aerosol science to describe the aerodynamic diameter at which half of the aerosolized drug mass lies below the stated diameter. This concept is crucial in understanding the behavior of particles in various applications, particularly in inhalation therapies and environmental studies .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of MMAD Isomer involves the use of multi-stage inertial cascade impactors. These apparatuses progressively size-fractionate the aerosol passing through a series of stages containing one or more nozzles, by increasing particle velocity. The nozzle sizes for a given multi-nozzle stage can be described collectively by effective diameter, related to the cut-point size, providing the link to aerodynamic diameter .
Industrial Production Methods
In industrial settings, the production of this compound is achieved through the use of advanced aerosol generation and measurement techniques. These methods include the use of aerodynamic particle sizers, cascade impactors, and other gravimetric instruments to measure the particle size distribution of aerosols .
化学反应分析
Types of Reactions
MMAD Isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the properties of the particles to suit specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may result in the formation of oxides, while substitution reactions may yield halogenated compounds .
科学研究应用
MMAD Isomer has significant applications in various scientific research fields:
Chemistry: Used in the study of aerosol chemistry and particle behavior.
Biology: Applied in understanding the impact of aerosols on biological systems, including respiratory health.
Medicine: Crucial in the development of inhalation therapies for respiratory diseases.
Industry: Utilized in environmental monitoring and control of particulate matter.
作用机制
The mechanism of action of MMAD Isomer involves its interaction with biological and environmental systems. In medical applications, the aerodynamic diameter of the particles determines their deposition in different regions of the respiratory tract. Smaller particles tend to penetrate deeper into the lungs, while larger particles are deposited in the upper airways .
相似化合物的比较
Similar Compounds
Geometric Standard Deviation (GSD): Describes the spread of particle sizes in an aerosol.
Aerodynamic Particle Sizer (APS): Measures the aerodynamic diameter of particles in an aerosol.
Uniqueness
MMAD Isomer is unique in its ability to provide a statistically derived figure for particle samples, making it a critical parameter in aerosol science. Unlike GSD and APS, which provide information on the spread and measurement of particle sizes, this compound specifically focuses on the median aerodynamic diameter, offering a more precise understanding of particle behavior .
属性
分子式 |
C41H66N6O6S |
|---|---|
分子量 |
771.1 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30+,31-,32+,34-,35-,36-,37+/m0/s1 |
InChI 键 |
BLUGYPPOFIHFJS-FHBKQJIJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


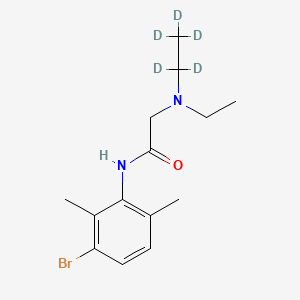
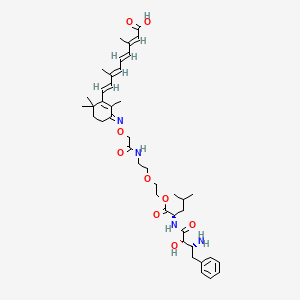

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
